Citrinin

Descripción

This compound is a natural product found in Streptomyces argillaceus, Streptomyces kitazawaensis, and other organisms with data available.

Antibiotic and mycotoxin from Aspergillus niveus and Penicillium citrinum.

Structure

3D Structure

Propiedades

IUPAC Name |

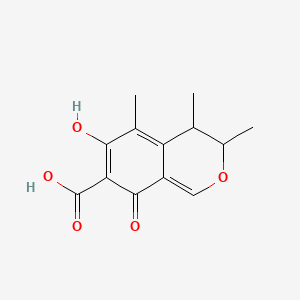

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGDIJWINPWWJW-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020333 | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lemon-yellow solid; [Merck Index] | |

| Record name | Citrinin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

178-179 °C (decomposes) | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.6X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9 | |

CAS No. |

518-75-2, 11118-72-2 | |

| Record name | Citrinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | citrinin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citrinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRININ | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Primary Sources of Citrinin Contamination in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus. It is a nephrotoxic compound that can contaminate a wide range of food commodities, posing a potential risk to human health. This technical guide provides a comprehensive overview of the primary sources of this compound contamination in the food supply chain. It includes quantitative data on contamination levels, detailed experimental protocols for this compound detection, and an exploration of the molecular signaling pathways affected by this mycotoxin.

Introduction

This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum. Its presence in food is a significant concern due to its demonstrated nephrotoxic, hepatotoxic, and potential carcinogenic effects in animal studies. Contamination can occur pre-harvest, during harvest, or, most commonly, during the storage of agricultural commodities under conditions of high humidity and temperature that favor mold growth. This guide aims to provide a detailed technical resource for professionals involved in food safety, toxicology, and drug development by summarizing the key aspects of this compound contamination.

Primary Sources of this compound Contamination

This compound contamination is predominantly associated with stored plant-based commodities. The primary sources include:

-

Cereals and Grains: Stored grains are the most significant source of this compound contamination. This includes rice, wheat, barley, maize (corn), oats, and rye.[1][2] Improper drying and storage conditions are major contributing factors to fungal growth and toxin production in these staples.

-

Red Yeast Rice: Red yeast rice, produced by the fermentation of rice with Monascus purpureus or related species, is a well-documented source of this compound.[3][4] It is used as a food coloring agent and as a dietary supplement for its cholesterol-lowering properties. The production process itself can lead to high levels of this compound if not carefully controlled.

-

Fruits and Vegetables: While less common than in grains, this compound has been detected in various fruits and vegetables, including apples, olives, and tomatoes.[1] Contamination often occurs post-harvest through fungal pathogens like Penicillium expansum.

-

Spices: A variety of spices, such as turmeric, coriander, fennel, and black pepper, have been found to be contaminated with this compound.[1]

-

Cheese: Certain cheeses can be contaminated with this compound, particularly if toxigenic fungal strains grow directly on the cheese during ripening or storage.[1]

Quantitative Data on this compound Contamination

The following tables summarize the reported levels of this compound contamination in various food commodities. It is important to note that contamination levels can vary significantly depending on geographical location, storage conditions, and the specific fungal strains involved.

Table 1: this compound Contamination in Cereals and Grains

| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |

| Rice | Vietnam | 100 | 13 | 0.11 - 0.42 | [1] |

| Rice | Japan | Not specified | 13.3 | 49 - 92 | [1] |

| Parboiled Rice | India | Not specified | 33.3 | 12 - 55 | [1] |

| Rice | Canada | Not specified | Not specified | 700 - 1130 | [1] |

| Wheat and Maize | Croatia (Vukovar-Srijem) | Not specified | Not specified | <1 - 103 | [1] |

| Wheat and Maize | Croatia (Osijek-Baranja) | Not specified | Not specified | <1 - 52.4 | [1] |

| Wheat | Germany | Not specified | 61.1 | <1 - 2.7 | [1] |

Table 2: this compound Contamination in Red Yeast Rice and Supplements

| Product Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |

| Red Yeast Rice & related products | Taiwan | 109 | 28 | 16.6 - 5253 | [1] |

| Red Rice | Malaysia | 50 | Not specified | 230 - 20,650 | [1] |

| Dietary Supplements with Red Fermented Rice | Croatia | 6 | 33.3 | 95 - 98 | [1] |

Table 3: this compound Contamination in Other Food Products

| Food Commodity | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Concentration Range (µg/kg) | Reference |

| Fermented Dry Meat Products | Not specified | 50 | 6 | <1.0 - 1.3 | [1] |

| Semi-dry Sausages | Not specified | 25 | 4 | <1.0 | [1] |

Experimental Protocols for this compound Detection

Accurate and sensitive analytical methods are crucial for monitoring this compound levels in food. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method leverages the natural fluorescence of the this compound molecule for detection and quantification.

4.1.1. Sample Preparation and Extraction

-

Homogenization: A representative sample of the food matrix is finely ground to ensure homogeneity.

-

Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture. A common extraction solvent is acetonitrile/water (e.g., 80:20, v/v). The mixture is shaken vigorously for a specified time (e.g., 30-60 minutes).

-

Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.

-

Clean-up (Immunoaffinity Column): The supernatant is diluted with a phosphate-buffered saline (PBS) solution and passed through an immunoaffinity column (IAC) specific for this compound. The column contains antibodies that bind to this compound, thus isolating it from interfering matrix components.

-

Elution: After washing the column to remove unbound substances, the bound this compound is eluted with a small volume of a suitable solvent, such as methanol.

-

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.

4.1.2. HPLC-FLD Conditions

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the pH. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 1 mL/L formic acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detector: Excitation wavelength set at 330 nm and emission wavelength at 500 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for this compound analysis, making it suitable for complex matrices and low detection limits.

4.2.1. Sample Preparation and Extraction

The sample preparation procedure is similar to that for HPLC-FLD, often employing a "dilute-and-shoot" approach after extraction to minimize matrix effects. A salt-induced phase partitioning step (e.g., using magnesium sulfate and sodium chloride) can be incorporated after the initial extraction to further clean up the extract.

4.2.2. LC-MS/MS Conditions

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient elution is commonly used with mobile phase A consisting of water with a small percentage of formic acid and/or ammonium acetate, and mobile phase B consisting of methanol or acetonitrile with similar additives.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for this compound are m/z 251 → 233 (quantification) and 251 → 205 (confirmation).

Signaling Pathways and Molecular Mechanisms of this compound Toxicity

This compound exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and apoptosis.

Induction of Oxidative Stress

This compound has been shown to increase the production of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

Mitochondria-Mediated Apoptosis

The oxidative stress induced by this compound can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Involvement of MAPK and p53 Signaling Pathways

Studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways in this compound-induced toxicity. This compound can activate stress-activated protein kinases like JNK, which in turn can phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.

Conclusion

This compound contamination is a significant food safety issue, primarily affecting stored cereals and red yeast rice products. The levels of contamination can be substantial and warrant continuous monitoring. The analytical methods detailed in this guide, particularly HPLC-FLD and LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the molecular mechanisms of this compound toxicity, including the induction of oxidative stress and apoptosis through various signaling pathways, is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the risks associated with this compound in the food chain.

References

- 1. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Discovery and Isolation of Citrinin from Penicillium citrinum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin, a polyketide mycotoxin, has garnered significant scientific interest since its discovery due to its notable biological activities, including antibiotic properties. However, its nephrotoxic effects have curtailed its therapeutic development. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation and purification methodologies for this compound from its primary fungal source, Penicillium citrinum. Detailed experimental protocols, comparative quantitative data, and visual representations of the biosynthetic pathway and isolation workflows are presented to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Historical Discovery

This compound was first identified and isolated in 1931 by Harold Raistrick and A. C. Hetherington during their extensive research on the biochemistry of microorganisms. Their seminal work, published in the Philosophical Transactions of the Royal Society B, described the isolation of a new yellow coloring matter from a culture of Penicillium citrinum Thom grown on a glucose-based medium. This discovery was a significant contribution to the field of mycology and natural product chemistry, laying the groundwork for future investigations into the diverse secondary metabolites produced by fungi.

Physicochemical Properties of this compound

This compound presents as a lemon-yellow crystalline substance. Its chemical and physical properties are crucial for its extraction, purification, and identification.

| Property | Value |

| Molecular Formula | C₁₃H₁₄O₅ |

| Molecular Weight | 250.25 g/mol |

| Melting Point | 175 °C (with decomposition) |

| Appearance | Lemon-yellow needles[1] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetonitrile, and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate.[1] |

| UV-Vis Absorption (in Methanol) | λmax at 250 nm and 333 nm |

| IUPAC Name | (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid |

Experimental Protocols for Isolation and Purification

The methodologies for isolating this compound have evolved from the original precipitation and recrystallization techniques to more sophisticated chromatographic methods that offer higher purity and yield.

The Original Hetherington and Raistrick Method (1931)

This classical method relies on the acidic nature of this compound to precipitate it from the culture medium.

Experimental Protocol:

-

Fungal Culture: Penicillium citrinum is cultivated in a suitable liquid medium, such as Czapek-Dox broth supplemented with glucose, at room temperature for several weeks until significant yellow pigmentation is observed in the medium.

-

Filtration: The fungal mycelium is separated from the culture broth by filtration.

-

Acidification and Precipitation: The clear filtrate is acidified with a strong acid (e.g., hydrochloric acid) to a low pH. This causes the crude this compound to precipitate out of the solution.

-

Collection of Crude Product: The precipitate is collected by filtration.

-

Recrystallization: The crude this compound is then purified by recrystallization from boiling absolute ethanol. The solution is allowed to cool, promoting the formation of pure this compound crystals, which are then collected.[2]

Modern Isolation Protocol using Liquid Chromatography

Contemporary methods offer improved efficiency and yield through the use of chromatographic techniques. This protocol describes a general workflow for submerged fermentation followed by extraction and purification.

Experimental Protocol:

-

Submerged Fermentation:

-

Inoculate a high-yielding strain of Penicillium citrinum (e.g., NRRL 5907) into a liquid medium such as 2% yeast extract and 5% sucrose.

-

Incubate the culture at 25-30°C with shaking for 14-21 days.

-

-

Extraction:

-

Separate the mycelium from the culture broth by filtration or centrifugation.

-

Acidify the supernatant to approximately pH 3 with a suitable acid (e.g., HCl).

-

Extract the acidified supernatant multiple times with an organic solvent such as ethyl acetate or chloroform.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification by Column Chromatography:

-

Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Dissolve the crude extract in a minimal amount of the column solvent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

-

Solid-State Fermentation and Extraction

Solid-state fermentation (SSF) can sometimes offer higher yields of secondary metabolites compared to submerged fermentation.

Experimental Protocol:

-

Solid-State Fermentation:

-

Use a solid substrate such as rice or corn. Moisten the substrate to the desired level (e.g., 40-50% moisture content).

-

Inoculate the moistened substrate with a spore suspension of Penicillium citrinum.

-

Incubate in a controlled environment (temperature, humidity) for an extended period (e.g., 2-4 weeks).

-

-

Extraction from Solid Substrate:

-

Dry the fermented solid substrate at a low temperature.

-

Grind the dried material to a fine powder.

-

Extract the powder with a suitable organic solvent (e.g., chloroform or ethyl acetate) using a shaker for several hours.

-

Filter the extract and repeat the extraction process on the solid residue to ensure complete recovery.

-

Combine the filtrates and evaporate the solvent to obtain the crude this compound extract.

-

-

Purification:

-

Proceed with purification using column chromatography as described in the modern isolation protocol for submerged fermentation.

-

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, fermentation method, and culture conditions.

| Fermentation Method | P. citrinum Strain | Medium/Substrate | Yield of Pure this compound | Reference |

| Submerged Fermentation | NRRL 5907 | 2% Yeast Extract + 5% Sucrose | 1.7 g/L | [3] |

| Submerged Fermentation (Fed-batch) | HR-087 | Optimized Medium | 9.62 g/L | |

| Solid-State Fermentation | Not Specified | Rice | 0.018 µg/g | [4] |

| Submerged Fermentation | Monascus purpureus AS3.531 | Rice | 19.02 µg/g | [4] |

Note: The yields from Monascus purpureus are included for comparative purposes, as this fungus is also a known this compound producer.

Visualizing Experimental Workflows and Biosynthetic Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Penicillium citrinum.

Biosynthetic Pathway of this compound

This compound is synthesized via the polyketide pathway. The following diagram outlines the key enzymatic steps in its biosynthesis.

Conclusion

The discovery of this compound by Hetherington and Raistrick was a landmark in the study of fungal secondary metabolites. Since then, the methods for its isolation and purification have been significantly refined, enabling more detailed studies of its biological activities. This guide provides researchers with a solid foundation of the historical context, physicochemical properties, and detailed methodologies for working with this intriguing mycotoxin. The provided quantitative data and visual workflows serve to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting. Further research into the regulation of the this compound biosynthetic pathway may lead to strategies for controlling its production in food and agricultural settings, as well as potentially harnessing its bioactivities for therapeutic purposes in a controlled manner.

References

- 1. Biosynthetic Pathway of this compound in the Filamentous Fungus Monascus ruber as Revealed by 13C Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular steps of this compound biosynthesis in fungi - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Philosophical Transactions of the Royal Society of London, Series B archives [onlinebooks.library.upenn.edu]

- 4. Effect of submerged and solid-state fermentation on pigment and this compound production by Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fungal Production of Citrinin Mycotoxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species known to produce the mycotoxin citrinin. It delves into the quantitative aspects of this compound production, details established experimental protocols for its detection and quantification, and visually represents the core biological and methodological pathways.

Fungal Species Implicated in this compound Production

This compound, a nephrotoxic mycotoxin, is a secondary metabolite produced by several species of filamentous fungi belonging to three main genera: Penicillium, Aspergillus, and Monascus. First isolated from Penicillium citrinum, its presence has since been confirmed in a variety of other species, which are often contaminants of stored grains, fruits, and other food products.

Table 1: Major Fungal Genera and Species Known to Produce this compound

| Genus | Species |

| Penicillium | P. citrinum[1][2] |

| P. expansum[3] | |

| P. verrucosum | |

| P. radicicola | |

| Aspergillus | A. niveus |

| A. terreus | |

| A. carneus | |

| Monascus | M. purpureus[4][5] |

| M. ruber[4][5] | |

| M. aurantiacus[6] |

Quantitative Analysis of this compound Production

The production of this compound is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, pH, and water activity. The tables below summarize quantitative data from various studies, highlighting the impact of these factors on this compound yield.

Table 2: this compound Production by Penicillium Species Under Various Culture Conditions

| Fungal Species | Medium/Substrate | Temperature (°C) | pH | Incubation Time | This compound Yield |

| Penicillium citrinum NRRL 5907 | 2% Yeast Extract, 5% Sucrose (Liquid) | Not Specified | Not Specified | Not Specified | 1.7 g/L[1] |

| Penicillium citrinum | Czapek Agar with Maize Extract | 30 | Not Specified | Not Specified | Optimal accumulation observed[7] |

| Penicillium expansum | Cheese | 20 | Not Specified | 10 days | Up to 600 mg/kg[8] |

| Penicillium expansum | Cheese | 4 | Not Specified | 10 days | No production[8] |

Table 3: this compound Production by Monascus Species in Different Fermentation Systems

| Fungal Species | Fermentation Type | Substrate | Temperature (°C) | pH | This compound Yield |

| Monascus purpureus AS3.531 | Submerged (SmF) | Rice | 32 | 5.5 | 19.02 µg/g[4][5] |

| Monascus purpureus AS3.531 | Solid-State (SSF) | Rice | 35 | 5.0 | 0.018 µg/g[4][5] |

| Monascus ruber | Submerged Culture | Not Specified | Not Specified | Not Specified | 340 mg/L |

| Monascus ruber | Solid-State Culture | Not Specified | Not Specified | Not Specified | 300 mg/kg |

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of this compound from fungal cultures.

Sample Preparation and Extraction from Fungal Cultures

Objective: To extract this compound from fungal mycelium and liquid culture medium for subsequent analysis.

Materials:

-

Fungal culture (liquid or solid)

-

Methanol

-

Ethyl acetate

-

Water

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure for Liquid Cultures:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Mycelium Extraction:

-

Dry the mycelium at 60°C to a constant weight.

-

Grind the dried mycelium into a fine powder.

-

Extract the powder with methanol by shaking for 1-2 hours at room temperature.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.

-

Combine the supernatants and evaporate to dryness under vacuum.

-

-

Culture Broth Extraction:

-

Acidify the culture filtrate to pH 2-3 with HCl.

-

Extract the acidified filtrate three times with an equal volume of ethyl acetate.

-

Pool the ethyl acetate fractions and extract three times with a 5% sodium bicarbonate solution.

-

Acidify the sodium bicarbonate solution to pH 2-3 with HCl.

-

Re-extract the acidified aqueous phase three times with ethyl acetate.

-

Wash the combined ethyl acetate extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

-

Resuspend the dried extracts from both mycelium and broth in a known volume of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound concentration in the prepared extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 40:59:1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Fluorescence Detection: Excitation at 331 nm and emission at 500 nm.

Procedure:

-

Prepare a series of standard solutions of this compound in methanol of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve.

Thin-Layer Chromatography (TLC) Method

Objective: For the qualitative or semi-quantitative detection of this compound.

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing solvent: Chloroform:Methanol (97:3 v/v) or Toluene:Ethyl acetate:Formic acid (6:3:1 v/v/v)

-

Spotting capillaries

-

UV lamp (365 nm)

Procedure:

-

Activate the TLC plate by heating at 110°C for 30 minutes.

-

Spot a small volume (2-5 µL) of the sample extract and a this compound standard onto the baseline of the TLC plate.

-

Place the plate in a developing tank containing the developing solvent.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the tank and allow it to air dry.

-

Visualize the plate under a UV lamp at 365 nm. This compound will appear as a yellow-green fluorescent spot.

-

Compare the Rf value of the spot in the sample to that of the standard for identification.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a set of conserved genes. The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications.

Caption: Simplified this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from fungal cultures, from sample collection to final quantification.

Caption: General workflow for this compound analysis.

References

- 1. Production of this compound by Penicillium citrinum in different liquid media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound-producing capacity of Penicillium expansum strains from apple packinghouses of Lerida (Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Effect of submerged and solid-state fermentation on pigment and this compound production by Monascus purpureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and characterization of the this compound biosynthetic gene cluster from Monascus aurantiacus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temperature influence on Penicillium citrinum thom growth and this compound accumulation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound production and stability in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Citrinin in Stored Grains and Cereals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin, a mycotoxin produced by several species of fungi, poses a significant threat to the safety of stored grains and cereals worldwide. This nephrotoxic secondary metabolite, primarily produced by fungi of the genera Penicillium, Aspergillus, and Monascus, can lead to a range of adverse health effects in both humans and animals. Its occurrence is influenced by a complex interplay of environmental factors, including temperature, moisture content, and pH. This technical guide provides an in-depth overview of the natural occurrence of this compound in stored grains and cereals, detailing the fungal producers, factors influencing its biosynthesis, and comprehensive analytical methodologies for its detection and quantification. Furthermore, it delves into the molecular basis of this compound production, including the biosynthetic pathway and its regulatory networks, to provide a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum.[1] While initially investigated for its antibiotic properties, its nephrotoxic effects in mammals curtailed its therapeutic development.[1] It is a common contaminant of various agricultural commodities, particularly stored grains and cereals such as wheat, rice, barley, maize, rye, and oats. The presence of this compound in the food and feed chain is a global concern due to its potential health risks, including nephropathy.[1] This guide aims to provide a detailed technical overview of the multifaceted issue of this compound contamination in stored grains.

Fungal Producers of this compound

A variety of fungal species are known to produce this compound. The primary producers belong to three main genera:

-

Penicillium : This genus is a major contributor to this compound contamination in stored grains. Key species include:

-

Aspergillus : Several species within this genus are also capable of producing this compound, including:

-

Aspergillus niveus

-

Aspergillus terreus

-

Aspergillus carneus

-

-

Monascus : This genus is notable for its use in the production of red fermented rice, a traditional Asian food ingredient and dietary supplement, which can sometimes be contaminated with this compound. Important species include:

Factors Influencing this compound Production

The growth of this compound-producing fungi and the subsequent toxin production are heavily influenced by environmental conditions during storage. Understanding these factors is crucial for developing effective control strategies.

-

Temperature: this compound production generally occurs between 15°C and 37°C, with optimal production typically observed around 30°C.[6]

-

Moisture Content and Water Activity (a_w): High moisture content in stored grains is a critical factor for fungal growth and mycotoxin production. A humidity of at least 16.5% to 19.5% favors the growth of this compound-producing fungi. The minimum water activity for the growth of P. citrinum is between 0.80 and 0.84.[6]

-

pH: The pH of the substrate can also influence this compound biosynthesis. For instance, in Penicillium expansum, this compound production is favored under neutral to more alkaline conditions, while acidic conditions favor the production of another mycotoxin, patulin.[7]

-

Light: Recent studies have shown that environmental factors like blue light can regulate the production of this compound in Monascus purpureus.[8]

Quantitative Occurrence of this compound in Stored Grains

The concentration of this compound in stored grains can vary significantly depending on the type of grain, geographical region, and storage conditions. The following tables summarize quantitative data from various studies.

| Grain Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of this compound Levels (µg/kg) | Mean/Median Level (µg/kg) | Reference(s) |

| Wheat | Croatia | 10 | 0 | <1 | Not Detected | [9] |

| Croatia (Osijek-Baranja) | 15 | Not specified | <1 - 52.4 | 19.63 (Mean) | [10] | |

| Croatia (Vukovar-Srijem) | 15 | Not specified | <1 - 103 | 14.6 (Mean) | [10] | |

| Germany | Not specified | 61.1 | <1 - 2.7 | Not specified | [10] | |

| Canada (Great Lakes Region) | Not specified | Not specified | Not specified | Not specified | ||

| Maize (Corn) | Croatia | 10 | 0 | <1 | Not Detected | [9] |

| Croatia (Osijek-Baranja) | 15 | Not specified | <1 - 52.4 | 19.63 (Mean) | [9] | |

| Croatia (Vukovar-Srijem) | 15 | Not specified | <1 - 103 | 14.6 (Mean) | [9] | |

| Ethiopia | Not specified | Not specified | 88.7 (in one sample) | Not applicable | [11] | |

| Serbia | Not specified | Not specified | Not specified | 950 (Mean) | ||

| Rice | Malaysia (Red Rice) | 50 | 100 | 230 - 20,650 | 4030 (Mean) | [10][12] |

| China (Red Fermented Rice) | 12 | 83.3 | 140 - 44,240 | Not specified | [10] | |

| EU (Industry Rice) | Not specified | 13 | Not specified | Not specified | [13] | |

| Barley | EU (Industry Barley) | Not specified | Not specified | up to 66 | Not specified | [13] |

| Rye | EU (Industry Rye) | Not specified | 17 | up to 155 | Not specified | [13] |

| Oats | EU (Industry Oats) | Not specified | 0 | Not Detected | Not Detected | [13] |

Table 1: Natural Occurrence of this compound in Various Stored Grains and Cereals.

| Product Type | Country/Region | Number of Samples Analyzed | Percentage of Positive Samples (%) | Range of this compound Levels (µg/kg) | Mean/Median Level (µg/kg) | Reference(s) |

| Red Yeast Rice Supplements | China | 59 | 52.5 | 16.6 - 5253 | Not specified | [10] |

| Croatia | 6 | 33.3 | 95 - 98 | Not specified | [10] | |

| EU | 92 | 26 | up to >2000 | Not specified | [13] | |

| Cereal-based Products (Retail) | EU | 510 | 3 | up to 5.7 | Not specified | [13] |

| Infant Cereals (Multigrain) | Not specified | Not specified | Not specified | 9.08 | Not specified | [14] |

Table 2: Occurrence of this compound in Cereal-Based Products and Supplements.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are essential for monitoring this compound levels in grains and ensuring food safety. The following sections provide detailed methodologies for key experiments.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for mycotoxin analysis in complex matrices like cereals.

Protocol:

-

Homogenization: Grind a representative sample of the grain to a fine powder.

-

Extraction:

-

Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of deionized water and let the sample hydrate for at least 15 minutes.[14]

-

Add 10 mL of an extraction solvent, typically acetonitrile containing 1-2% formic acid.[14]

-

Add internal standards if using isotope dilution mass spectrometry.

-

Add QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4]

-

Shake or vortex the tube vigorously for 15 minutes to ensure thorough extraction.[14]

-

-

Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5-10 minutes to separate the organic layer.[4][14]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL or 8 mL) to a d-SPE tube.[14]

-

d-SPE tubes typically contain a mixture of sorbents to remove interfering matrix components. A common combination for mycotoxin analysis is anhydrous MgSO₄, primary secondary amine (PSA), and C18. For example, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

-

Vortex the d-SPE tube for 30 seconds to 1 minute.[14]

-

Centrifuge at ≥ 3000 x g for 5 minutes.[14]

-

-

Final Extract Preparation:

-

Take an aliquot of the purified supernatant.

-

The extract can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water, 50:50, v/v) for HPLC-FLD analysis.[14]

-

Filter the final extract through a 0.2 µm syringe filter before injection.[14]

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a common and sensitive method for the quantification of this compound.

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reversed-phase column is typically used (e.g., 150 x 4.6 mm, 3 µm particle size).[15]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and an aqueous solution of phosphoric acid (pH adjusted to 2.5) in a 50:50 (v/v) ratio is commonly employed.[15]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[15]

-

Column Temperature: The column is often maintained at 40°C.[15]

-

Fluorescence Detection: Excitation and emission wavelengths are set at approximately 330 nm and 500 nm, respectively.[15]

-

Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

Protocol:

-

Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 reversed-phase column suitable for UPLC is used (e.g., 100 x 2.1 mm, 1.8 µm particle size).[17]

-

Mobile Phase: A gradient elution is typically used with two mobile phases:

-

Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

-

Multiple Reaction Monitoring (MRM): At least two specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound. A common transition for quantification is m/z 251 → 233.[12]

-

-

Quantification: Quantification is typically performed using a matrix-matched calibration curve or by using an isotopically labeled internal standard (e.g., ¹³C-citrinin) to correct for matrix effects and variations in instrument response.[4]

Molecular Biology of this compound Biosynthesis and Regulation

The production of this compound is a complex process involving a cluster of genes that encode the necessary enzymes for its biosynthesis. The regulation of this gene cluster is intricate and responds to various environmental and internal signals.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also known as citS).[5] This gene encodes a non-reducing polyketide synthase (NR-PKS) that assembles the polyketide backbone of this compound from acetyl-CoA and malonyl-CoA.[5]

The cluster also contains several other genes encoding tailoring enzymes, such as oxidases, dehydrogenases, and hydrolases, that modify the initial polyketide intermediate to form the final this compound molecule.[5] These genes are often designated with a "ctn" prefix (e.g., ctnA, ctnB, ctnC, ctnD, ctnE).[5][18]

Regulatory Network of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly regulated at the transcriptional level. This regulation involves both pathway-specific and global transcription factors, as well as upstream signaling pathways.

-

Pathway-Specific Transcription Factor: The this compound gene cluster contains a pathway-specific transcription factor, typically named CtnA (or Mrl3 in Monascus ruber), which is a Zn(II)₂Cys₆-type transcription factor.[19] CtnA is believed to directly activate the expression of the other genes within the this compound cluster.[19]

-

Global Regulatory Factors and Signaling Pathways:

-

pH Regulation: The ambient pH is a critical environmental signal that influences this compound production. The PacC signaling pathway, a conserved pH-responsive pathway in fungi, plays a role in regulating this compound biosynthesis. In P. expansum, neutral to alkaline pH conditions, which activate PacC, favor this compound production.[7]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK pathways are central signaling cascades that relay extracellular signals to elicit cellular responses, including the production of secondary metabolites. While the specific links are still being elucidated for this compound, MAPK pathways are known to be involved in regulating mycotoxin biosynthesis in other fungi and are likely to play a role in integrating environmental cues to control this compound production.

-

Cross-Pathway Regulation: There is evidence of "cross-talk" between different biosynthetic gene clusters. For example, in P. expansum, the transcription factor PeXanC, located in a different biosynthetic gene cluster, has been shown to induce the expression of ctnA, thereby promoting this compound synthesis.[1][19]

-

Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

Caption: Regulatory network of this compound biosynthesis in fungi.

Experimental Workflow for this compound Analysis

Caption: A typical workflow for the analysis of this compound in stored grains.

Conclusion

The natural occurrence of this compound in stored grains and cereals is a significant food safety challenge that requires a multi-faceted approach for its management. This technical guide has provided a comprehensive overview of the key aspects of this compound contamination, from the producing fungal species and influencing environmental factors to detailed analytical protocols and the underlying molecular biology of its production. For researchers and professionals in food safety, mycotoxicology, and drug development, a thorough understanding of these elements is paramount for developing effective strategies to mitigate the risks associated with this compound and to ensure the safety of the global food supply. Continued research into the regulatory networks of this compound biosynthesis will be crucial for identifying novel targets for intervention and control.

References

- 1. Transcription Factor Repurposing Offers Insights into Evolution of Biosynthetic Gene Cluster Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Genomic Analyses of Penicillium Species Have Revealed Patulin and this compound Gene Clusters and Novel Loci Involved in Oxylipin Production | MDPI [mdpi.com]

- 4. wur.nl [wur.nl]

- 5. The molecular steps of this compound biosynthesis in fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in Foods and Supplements: A Review of Occurrence and Analytical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openagrar.de [openagrar.de]

- 8. tandfonline.com [tandfonline.com]

- 9. openagrar.de [openagrar.de]

- 10. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Assessment of this compound in Spices and Infant Cereals Using Immunoaffinity Column Clean-Up with HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Transcription Factor Repurposing Offers Insights into Evolution of Biosynthetic Gene Cluster Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Toxicological Profile of Citrinin: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Citrinin, a mycotoxin produced by several species of fungi including Penicillium, Aspergillus, and Monascus, is a natural contaminant of various foodstuffs and animal feeds.[1] While initially investigated for its antibiotic properties, subsequent research revealed significant toxic effects in mammalian species, curtailing its therapeutic potential and highlighting its risk to human and animal health. This technical guide provides a comprehensive overview of the known toxic effects of this compound, with a focus on nephrotoxicity, hepatotoxicity, genotoxicity, and developmental toxicity. It includes a compilation of quantitative toxicological data, detailed experimental protocols for key studies, and visualizations of the primary signaling pathways involved in this compound-induced cellular damage.

Core Toxicological Effects

This compound elicits a range of toxic responses, with the kidneys being the primary target organ.[2] However, adverse effects on the liver, embryonic development, and genetic material have also been well-documented.

Nephrotoxicity

The most pronounced toxic effect of this compound is its damage to the kidneys. Studies in various animal models, including rats, mice, rabbits, pigs, and poultry, have consistently demonstrated that this compound is acutely nephrotoxic, leading to swelling and necrosis of the kidneys.[2] Histopathological examinations reveal damage primarily to the renal tubules.[3] The European Food Safety Authority (EFSA) has established a level of no concern for nephrotoxicity in humans of 0.2 µg/kg body weight per day, based on a no-observed-adverse-effect level (NOAEL) of 20 µg/kg body weight per day from a 90-day study in rats.[2]

Hepatotoxicity

While secondary to its effects on the kidneys, this compound also induces liver damage.[2] Studies in mice have shown that this compound can cause histopathological changes and alter liver function.[4] The mechanisms underlying this hepatotoxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis in hepatocytes.[4][5]

Genotoxicity and Carcinogenicity

Developmental and Reproductive Toxicity

Evidence from both in vitro and in vivo studies indicates that this compound possesses reproductive and developmental toxicity.[2] It has been shown to be embryotoxic and fetotoxic in rodents.[6] However, these effects often occur at doses that also induce maternal toxicity, particularly nephrotoxicity, making it difficult to distinguish direct developmental effects from those secondary to maternal illness.[2] Studies in male mice have also demonstrated adverse effects on reproductive organs and sperm quality following intraperitoneal administration.[2]

Quantitative Toxicological Data

The acute toxicity of this compound varies depending on the species and the route of administration. The following tables summarize key quantitative data from various studies.

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference |

| Mouse | Oral | 105 - 134 | [2] |

| Rabbit | Oral | 134 | [1] |

| Rat | Subcutaneous | 35 - 89 | [2] |

| Mouse | Subcutaneous | 35 - 89 | [2] |

| Guinea Pig | Subcutaneous | 35 - 89 | [2] |

| Rabbit | Subcutaneous | 35 - 89 | [2] |

| Rabbit | Intravenous | 19 | [1] |

| Rat | Intraperitoneal | 35 - 89 | [2] |

| Mouse | Intraperitoneal | 35 - 89 | [2] |

| Guinea Pig | Intraperitoneal | 35 - 89 | [2] |

| Rabbit | Intraperitoneal | 35 - 89 | [2] |

| Species | Study Duration | Route of Administration | NOAEL (µg/kg body weight/day) | LOAEL (µg/kg body weight/day) | Endpoint | Reference |

| Rat | 90 days | Oral (in feed) | 20 | Not Established | Nephrotoxicity | [2] |

| Rat | 28 days | Gavage | 25 | 100 | Histopathological changes in kidney and spleen | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline protocols for key experiments used to assess this compound toxicity.

This compound-Induced Nephrotoxicity in a Rat Model

This protocol is based on studies investigating the nephrotoxic effects of this compound in rats.[3][7]

-

Animal Model: Male Wistar rats are commonly used.

-

Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

-

Treatment: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a predetermined period (e.g., 28 or 90 days).[2] A control group receives the vehicle only. Dose selection is based on previous studies, with a range of doses to establish a dose-response relationship.[2]

-

Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and feed consumption are recorded weekly.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum biochemistry analysis (e.g., creatinine, urea, uric acid).[8] Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue can be snap-frozen for molecular analyses.

-

Histopathology: Fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is performed to assess for tubular degeneration, necrosis, and other pathological changes.[3]

This compound-Induced Hepatotoxicity in a Mouse Model

This protocol is adapted from studies evaluating the hepatotoxic effects of this compound in mice.[4][5]

-

Animal Model: Male Kunming mice are a suitable model.[9]

-

Acclimatization: Similar to the nephrotoxicity protocol.

-

Treatment: this compound is administered orally by gavage for a specified duration (e.g., 14 or 21 days).[8][10]

-

Biochemical Analysis: Blood is collected to measure serum levels of liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Oxidative Stress Markers: Liver homogenates are prepared to measure levels of malondialdehyde (MDA), reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4]

-

Histopathology: Liver tissues are fixed, processed, and stained with H&E to observe for histopathological alterations such as cellular infiltration and necrosis.[4]

-

Western Blot Analysis: Protein expression levels of key markers for apoptosis (e.g., Bax, Bcl-2, Caspase-3) and ER stress (e.g., GRP78, CHOP, Caspase-12) are determined by Western blotting to elucidate the molecular mechanisms.[4]

In Vivo Micronucleus Assay for Genotoxicity

This protocol provides a general framework for assessing the genotoxic potential of this compound using the in vivo micronucleus test in rodents.[11][12][13]

-

Animal Model: Mice or rats are typically used.

-

Treatment: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (a known mutagen) are included.

-

Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final treatment in a repeated-dose study.

-

Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on glass slides.

-

Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to visualize micronuclei.

-

Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically 2000 per animal). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

-

Statistical Analysis: Appropriate statistical methods are used to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.

Developmental Toxicity Study in Rats

This protocol is based on general guidelines for developmental toxicity testing.[14][15][16]

-

Animal Model: Pregnant female rats are used.

-

Treatment: this compound is administered daily during the period of organogenesis (e.g., gestation days 6-15). A control group receives the vehicle.

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and maternal body weight and food consumption are monitored throughout gestation.

-

Fetal Examination: On gestation day 20, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways in this compound Toxicity

This compound-induced cellular toxicity is mediated by a complex interplay of signaling pathways, primarily involving oxidative stress, apoptosis, and endoplasmic reticulum stress.

Oxidative Stress Pathway

This compound exposure leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[17] This oxidative stress triggers cellular defense mechanisms, including the activation of antioxidant enzymes.[18]

Caption: this compound-induced oxidative stress pathway.

Mitochondria-Dependent Apoptosis Pathway

This compound can induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[19][20]

Caption: this compound-induced mitochondria-dependent apoptosis.

Endoplasmic Reticulum Stress Pathway

This compound can disrupt the function of the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), which can ultimately trigger apoptosis through the activation of CHOP and caspase-12.[4][8][21]

Caption: this compound-induced endoplasmic reticulum stress pathway.

Experimental Workflow for Investigating this compound-Induced Hepatotoxicity

The following diagram illustrates a typical experimental workflow for studying the hepatotoxic effects of this compound in a mouse model.

Caption: Workflow for this compound hepatotoxicity studies.

Conclusion

This compound poses a significant toxicological risk to mammalian species, primarily targeting the kidneys and liver. Its mechanisms of toxicity are multifaceted, involving the induction of oxidative stress, apoptosis, and endoplasmic reticulum stress. While a level of no concern for nephrotoxicity has been established, uncertainties regarding its genotoxic and carcinogenic potential remain. This guide provides a foundational resource for researchers and professionals in drug development to understand the toxicological profile of this compound, offering standardized data, detailed experimental frameworks, and a clear visualization of the molecular pathways involved in its toxicity. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to this prevalent mycotoxin.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cot.food.gov.uk [cot.food.gov.uk]

- 3. This compound nephrotoxicity in rats: a light and electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway [mdpi.com]

- 6. Evaluation of the developmental toxicity of this compound using Hydra attenuata and postimplantation rat whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combination effect of this compound and other chemicals on rat kidney tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endoplasmic reticulum stress promotes oxidative stress, inflammation, and apoptosis: A novel mechanism of this compound-induced renal injury and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of ER stress and ATP/AMPK in oxidative stress meditated hepatotoxicity induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound-Induced Hepatotoxicity in Mice Is Regulated by the Ca2+/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 12. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Methods used for evaluating mutagenic and genotoxic properties of chemical compounds. I. The micronucleus test in vivo (an abridged version)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 15. mhlw.go.jp [mhlw.go.jp]

- 16. epa.gov [epa.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. tandfonline.com [tandfonline.com]

- 19. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces apoptosis via a mitochondria-dependent pathway and inhibition of survival signals in embryonic stem cells, and causes developmental injury in blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Co-occurrence of Citrinin with Ochratoxin A: A Technical Guide on Combined Toxicity, Analysis, and Cellular Impact

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the co-occurrence of the mycotoxins citrinin (CIT) and ochratoxin A (OTA). Produced by overlapping species of Aspergillus, Penicillium, and Monascus fungi, these toxins frequently contaminate a wide range of food and feed commodities, including cereals, fruits, and coffee products.[1][2][3][4] The co-exposure to CIT and OTA poses a significant health risk due to their synergistic and additive toxic effects, primarily targeting the kidneys and liver.[2][5][6] This guide will delve into their combined toxicity, the underlying molecular mechanisms, and the analytical methodologies for their simultaneous detection.

Co-occurrence and Quantitative Data

The natural co-occurrence of CIT and OTA in various agricultural products is a significant concern for food safety. Several studies have quantified their prevalence and concentration in different matrices. A three-year investigation in Croatia found that in unprocessed cereals, CIT was detected more frequently (49% of samples) and at higher concentrations (mean of 66.8 µg/kg) than OTA (7% of samples, mean of 5.2 µg/kg).[7][8] A moderately positive correlation between the concentrations of OTA and CIT was observed in maize and wheat.[7][8]

| Commodity | Region | Frequency of Co-occurrence | Mean Concentration (µg/kg) | Reference |

| Unprocessed Cereals | ||||

| Maize | Croatia | Positive Correlation (rs = 0.44) | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |

| Wheat | Croatia | Positive Correlation (rs = 0.59) | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |

| Barley | Croatia | Not Significant | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |

| Oat | Croatia | Not Significant | CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1 | [7][8] |

| Rice | Asia | Frequently Co-occur | - | [9] |

| Feedstuffs | - | High Frequency in Wheat Grain | - | [10] |

Combined Toxicity: Synergistic and Additive Effects

The combined exposure to CIT and OTA leads to enhanced toxicity, with effects ranging from additive to synergistic, depending on the concentrations and biological system studied.[3][5][11] The primary target organs are the kidneys (nephrotoxicity) and the liver (hepatotoxicity).[2][6][12]

Key Toxicological Findings:

-

Nephrotoxicity: Simultaneous administration of OTA and CIT has been shown to enhance the incidence of renal tumors in male mice.[5] The combination of these mycotoxins can also lead to increased DNA adduct formation in the kidneys.[5]

-

Hepatotoxicity: In vitro studies using HepG2 cells have demonstrated that the combined cytotoxicity of OTA and CIT is mediated by increased intracellular reactive oxygen species (ROS), leading to DNA strand breaks and mitochondria-mediated apoptosis.[2] A synergistic effect was observed, where a combination of 20% of the IC50 of each toxin produced a similar effect to the IC50 of either toxin alone.[2]

-

Genotoxicity: The co-treatment of cells with OTA and CIT has been observed to increase the formation of the major OTA-DNA adduct.[5] While CIT-induced DNA damage can be ROS-mediated, OTA appears to induce DNA damage directly.[2]

-

Oxidative Stress: Both mycotoxins are known to induce oxidative stress, and their combined effect can exacerbate this cellular damage.[1][12] OTA has been shown to reduce glutathione (GSH) concentrations and increase malondialdehyde (MDA) levels in the kidneys and liver of rats.[12]

| Cell Line/Animal Model | Mycotoxin Combination | Observed Effect | Toxicological Endpoint | Reference |

| HepG2 cells | OTA + CIT | Synergistic | Cytotoxicity, increased ROS, DNA strand breaks, apoptosis | [2] |

| Male Mice | OTA + CIT | Enhanced | Incidence of renal tumors | [5] |

| Dark Agouty Rats | OTA + CIT | Promoted | Formation of OTA-DNA adducts in kidneys | [5] |

| V79 cells | OTA + CIT | Additive to more-than-additive | Cytotoxicity, micronucleus induction | [3] |

| Porcine renal cortical cubes | OTA + CIT | Synergistic (in some experiments) | Inhibition of tetraethylammonium (TEA) and p-aminohippurate (PAH) transport | [11] |

Experimental Protocols

Simultaneous Determination of this compound and Ochratoxin A in Food and Feed

This protocol is a generalized procedure based on methods described for the analysis of CIT and OTA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

a. Sample Preparation (QuEChERS-based Extraction) [15]

-

Homogenization: Homogenize a representative sample of the food or feed material.

-

Extraction:

-

Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile and vortex for 1 minute.

-

Add the QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer to a clean tube.

-

Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.

-

Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive and negative ion modes may be used for optimal detection of both analytes.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CIT and OTA.

-

Quantification: Use of isotopically labeled internal standards (e.g., 13C-OTA) is recommended for accurate quantification.

In Vitro Combined Toxicity Assessment in HepG2 Cells

This protocol outlines a general procedure for assessing the combined cytotoxic and genotoxic effects of CIT and OTA in a human liver cell line.[2]

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of CIT, OTA, and their combinations for a specified period (e.g., 24 or 48 hours).

-

Cytotoxicity Assay (MTT Assay):

-

After treatment, add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

-

Reactive Oxygen Species (ROS) Measurement:

-

Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

After treatment, incubate cells with DCFH-DA.

-

Measure the fluorescence intensity using a fluorometer or flow cytometer.

-

-

DNA Damage Assessment (Comet Assay):

-

After treatment, harvest the cells and embed them in agarose on a microscope slide.

-

Lyse the cells and subject them to electrophoresis.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.

-

Quantify DNA damage by measuring the tail length and intensity.

-

-

Apoptosis Analysis (Flow Cytometry):

-

Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Signaling Pathways and Molecular Mechanisms

The combined toxicity of CIT and OTA involves the modulation of several key cellular signaling pathways, primarily related to oxidative stress, DNA damage response, and apoptosis.

Oxidative Stress and Cellular Damage

Both CIT and OTA can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1][12] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA. This compound, in particular, is known to cause a strong oxidative stress response.[1]